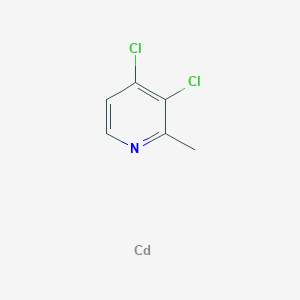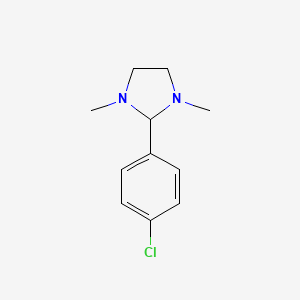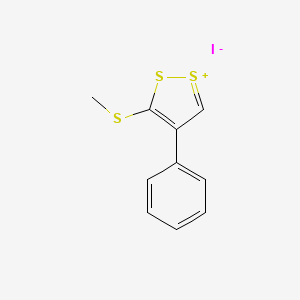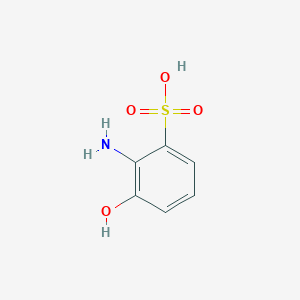![molecular formula C14H19NO5S B14717160 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine CAS No. 23234-85-7](/img/structure/B14717160.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine is a derivative of the amino acid L-methionine, which is known for its role in protein synthesis and various metabolic processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine typically involves the protection of the amino group of L-methionine followed by the introduction of the 4-methoxyphenyl group. One common method involves the use of a protecting group such as tert-butoxycarbonyl (Boc) to protect the amino group. The protected methionine is then reacted with 4-methoxybenzyl chloroformate under basic conditions to introduce the 4-methoxyphenyl group. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes due to its structural similarity to methionine.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of diseases where methionine metabolism is implicated.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine is largely dependent on its interaction with biological molecules. The methionine moiety can be incorporated into proteins, potentially altering their function. Additionally, the methoxyphenyl group can interact with various molecular targets, influencing signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-alanine: Similar structure but with alanine instead of methionine.
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-cysteine: Contains a thiol group instead of a thioether.
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-phenylalanine: Contains a phenyl group instead of a methionine side chain.
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine is unique due to the presence of both the methionine backbone and the 4-methoxyphenyl group. This combination can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
23234-85-7 |
|---|---|
Fórmula molecular |
C14H19NO5S |
Peso molecular |
313.37 g/mol |
Nombre IUPAC |
(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-19-11-5-3-10(4-6-11)9-20-14(18)15-12(13(16)17)7-8-21-2/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
Clave InChI |
IDZXFPTYDMZWKD-LBPRGKRZSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)COC(=O)N[C@@H](CCSC)C(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)NC(CCSC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




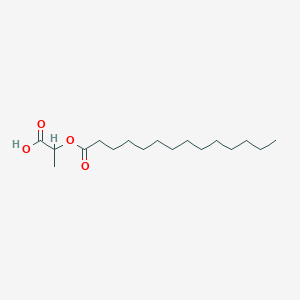
![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)
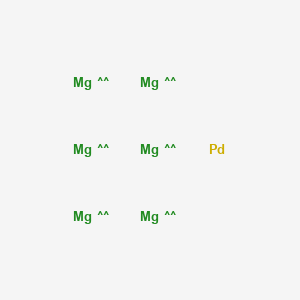
![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)
